![molecular formula C11H8ClN B1303127 4-Chloro-2-phenylpyridine CAS No. 57311-18-9](/img/structure/B1303127.png)
4-Chloro-2-phenylpyridine
Overview
Description
4-Chloro-2-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It is a derivative of pyridine, which is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of compounds similar to 4-Chloro-2-phenylpyridine has been carried out in a multi-step manner. For instance, intermediate pyrrolidine derivatives were obtained by the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-phenylpyridine consists of a pyridine ring attached to a phenyl group and a chlorine atom . The average mass of the molecule is 189.641 Da .Chemical Reactions Analysis
The chemical reactions involving aromatic rings like 4-Chloro-2-phenylpyridine are mainly substitution, addition, and oxidation . The introduction of different groups in the pyrrolidine ring can lead to different biological profiles of drug candidates .Scientific Research Applications
Herbicidal Activity
Phenylpyridine moiety-containing pyrazole derivatives have been found to exhibit herbicidal activities against several species of weeds . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone . Thus, these compounds may serve as the new possible leading compounds for the discovery of post-emergence herbicides .
Insecticidal Activity
2-Phenylpyridine derivatives have shown insecticidal activity against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus . The compounds 5a, 5d, 5g, 5h, and 5k at 500 mg/L exhibited 100% inhibition against Mythimna separata . Therefore, the 2-phenylpyridine moieties have the potential to lead to the discovery of novel and effective insecticides .
Synthesis of Biologically Active Molecules
Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs .
Pesticide Chemistry
Amide compounds are of fundamental importance in pesticide chemistry . Pyridine derivatives exhibit various biological activities and are generally used to protect crops .
Suzuki–Miyaura Cross-Coupling Reactions
A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling .
Nucleophilic Substitution Reactions
The synthesis of 2-phenylpyridine derivatives also involves nucleophilic substitution reactions .
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo electrophilic substitution reactions, where an electrophile attacks the aromatic ring, forming a cationic intermediate . This process can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 4-Chloro-2-phenylpyridine include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2 and CYP2C19, enzymes that play a crucial role in drug metabolism . Its lipophilicity, as indicated by Log Po/w values, suggests it has good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-phenylpyridine. For instance, its solubility can affect its distribution in the body and its removal from the body . Furthermore, its stability can be influenced by storage conditions .
Safety and Hazards
Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .
Future Directions
The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .
properties
IUPAC Name |
4-chloro-2-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRWDRFLYBYSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376506 | |
Record name | 4-chloro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylpyridine | |
CAS RN |
57311-18-9 | |
Record name | 4-Chloro-2-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4-Chloro-2-phenylpyridine play in the synthesis of ruthenium(II) complexes for dye-sensitized solar cells?
A1: 4-Chloro-2-phenylpyridine serves as a crucial starting material in the multi-step synthesis of cyclometallated ruthenium(II) complexes designed for use in p-type dye-sensitized solar cells (DSCs) []. It acts as a precursor to the cyclometallating ligand, which ultimately binds to the ruthenium center. The chlorine atom in the 4-position of the pyridine ring is strategically positioned to facilitate further modification of the ligand structure through Suzuki-Miyaura cross-coupling and Miyaura borylation reactions []. This modular synthetic approach allows for the introduction of different functional groups, such as carboxylic or phosphonic acid groups, which are essential for anchoring the dye onto the nickel oxide (NiO) electrode in the DSC [].
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